2-[4-(Cyclopentylamino)phenyl]acetonitrile

Enzymology Drug Discovery Aminopeptidase N (APN)

Chemical biologists requiring a polypharmacological tool with precisely defined selectivity should source this cyclopentylamino‑phenylacetonitrile derivative. It delivers potent APN/CD13 inhibition (IC50 70 nM) with >1,400‑fold selectivity over HDAC1/2, plus CRF1 antagonism (IC50 110 nM). The cyclopentylamino motif is essential for this selectivity window—generic APN or CRF1 ligands cannot replicate the profile. Request a quote for research‑grade lots.

Molecular Formula C13H16N2
Molecular Weight 200.28 g/mol
Cat. No. B13217693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(Cyclopentylamino)phenyl]acetonitrile
Molecular FormulaC13H16N2
Molecular Weight200.28 g/mol
Structural Identifiers
SMILESC1CCC(C1)NC2=CC=C(C=C2)CC#N
InChIInChI=1S/C13H16N2/c14-10-9-11-5-7-13(8-6-11)15-12-3-1-2-4-12/h5-8,12,15H,1-4,9H2
InChIKeyXETJLOFLKZYEPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[4-(Cyclopentylamino)phenyl]acetonitrile: A Research Compound with Defined Aminopeptidase and CRF1 Antagonist Activity


2-[4-(Cyclopentylamino)phenyl]acetonitrile (CAS 1018501-11-5) is an organic compound belonging to the substituted phenylacetonitrile class, featuring a cyclopentylamino group [1]. It has been characterized in public bioactivity databases as an inhibitor of the metalloprotease aminopeptidase N (APN; CD13) and the endoplasmic reticulum aminopeptidase 2 (ERAP2), as well as an antagonist of the corticotropin-releasing factor receptor 1 (CRF1) [2].

Strategic Procurement: Why 2-[4-(Cyclopentylamino)phenyl]acetonitrile Cannot Be Replaced by Generic Aminopeptidase or CRF1 Modulators


This compound's specific substitution pattern on the phenylacetonitrile scaffold drives a unique and quantifiable polypharmacology profile. Substitution with a general APN inhibitor like bestatin or a highly potent CRF1 antagonist like verucerfont would fail to recapitulate the same balance of activities and selectivities. As demonstrated by the quantitative data below, the cyclopentylamino moiety is not an interchangeable feature; it is a critical determinant of the compound's potency for APN, its distinct selectivity window over HDAC enzymes, and its specific affinity for the CRF1 receptor [1]. For studies requiring this precise combination of on-target activities and off-target selectivity, generic substitution would introduce confounding variables and compromise the integrity of experimental results.

Quantitative Differentiation of 2-[4-(Cyclopentylamino)phenyl]acetonitrile from Its Closest Analogs


Superior Inhibitory Potency Against Porcine Aminopeptidase N (APN) Compared to the Benchmark Inhibitor Bestatin

In a direct cross-study comparison under comparable assay conditions, 2-[4-(Cyclopentylamino)phenyl]acetonitrile demonstrates significantly greater inhibitory potency against porcine aminopeptidase N (APN) than the well-characterized APN inhibitor Bestatin. The target compound achieves an IC50 of 70 nM [1], which is approximately 128-fold more potent than the IC50 of 9.0 ± 0.5 µM reported for Bestatin [2]. This substantial difference in potency is a key quantitative differentiator for experiments requiring potent APN inhibition.

Enzymology Drug Discovery Aminopeptidase N (APN) CD13 Inhibitor

Selectivity Profile for APN Over HDAC Enzymes Compared to Dual Inhibitors

Data from the same study on 2-[4-(Cyclopentylamino)phenyl]acetonitrile demonstrates a high degree of selectivity for APN over histone deacetylases (HDAC1/2). The compound is a potent inhibitor of APN (IC50 = 70 nM) but exhibits negligible activity against HDAC1/2 (IC50 > 100,000 nM) [1]. This is in stark contrast to a reported bestatin-SAHA hybrid (P1) which was specifically designed as a dual APN and HDAC inhibitor [2]. The >1400-fold selectivity window for APN over HDAC1/2 is a quantifiable characteristic of this compound, differentiating it from tools designed for dual-target engagement.

Enzymology Drug Discovery Selectivity APN HDAC

Moderate CRF1 Receptor Antagonism Compared to High-Affinity Antagonist Verucerfont

2-[4-(Cyclopentylamino)phenyl]acetonitrile acts as a CRF1 receptor antagonist with an IC50 of 51 nM in a radioligand binding assay and an IC50 of 110 nM in a functional cAMP assay [1]. While this is a potent activity, it is a quantifiably different affinity compared to the advanced clinical candidate Verucerfont, which demonstrates an IC50 of ~6.1 nM against the same receptor [2]. This approximately 8-fold difference in binding potency positions 2-[4-(Cyclopentylamino)phenyl]acetonitrile as a less potent but chemically distinct CRF1 antagonist scaffold.

Neuroscience Endocrinology CRF1 Receptor Antagonist Binding Assay

High-Value Application Scenarios for 2-[4-(Cyclopentylamino)phenyl]acetonitrile Based on Evidence


Potent and Selective APN Inhibition in Cellular or In Vitro Models

This compound is optimally applied as a potent (IC50 = 70 nM) and selective (>1,400-fold over HDAC1/2) inhibitor of aminopeptidase N (APN) [1]. It is ideal for studies aiming to dissect APN-specific functions in processes such as angiogenesis, inflammation, and tumor cell invasion, where confounding HDAC inhibition must be rigorously excluded. Its potency advantage over bestatin (9.0 µM) allows for the use of lower, more selective concentrations [2].

Chemical Biology Probe for CRF1 Receptor Antagonism

As a validated CRF1 receptor antagonist (binding IC50 = 51 nM, functional IC50 = 110 nM), this compound serves as a useful chemical probe for investigating the CRF1 signaling pathway [3]. It is particularly well-suited as a structurally distinct scaffold for structure-activity relationship (SAR) studies, serving as an alternative to more potent, clinically-advanced antagonists like Verucerfont (IC50 = 6.1 nM) [4]. Its unique cyclopentylamino pharmacophore offers a different starting point for medicinal chemistry optimization.

Study of Endoplasmic Reticulum Aminopeptidase 2 (ERAP2) Biology

The compound exhibits moderate inhibitory activity against human ERAP2 with a Ki of 622 nM [5]. While not as potent as some dedicated ERAP2 inhibitors (Ki = 100–350 nM) [6], this compound can be a valuable addition to a panel of inhibitors for studying ERAP2's role in antigen processing and its implications in cancer immunotherapy and autoimmune diseases. Its distinct chemical class may reveal unique biological interactions compared to the more common phosphorus-containing inhibitors [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-[4-(Cyclopentylamino)phenyl]acetonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.